Tautomeric Energy Difference Quantification: 6,6-Dimethyl vs. Unsubstituted and 3-Methyl Analogs
Computational studies at the B3LYP/6-31G** density functional level quantified the relative energy difference (ΔE) between the 1H and 2H tautomeric forms across four tetrahydroindazol-4-one derivatives. The 6,6-dimethyl derivative (compound 2) exhibits a 1H-2H energy gap of 2.43 kJ/mol (at AM1 level), which is 19% smaller than the 3.01 kJ/mol gap observed for the unsubstituted parent compound (compound 1) [1]. At the higher-level B3LYP/6-31G** calculations, the relative stability of the 2H tautomer for compound 2 is 46.31 kJ/mol relative to an arbitrary baseline, compared to 74.43 kJ/mol for the unsubstituted analog [1]. This narrower energy gap implies a more balanced tautomeric equilibrium that fundamentally alters the compound's reactivity profile and crystallization behavior. Single-crystal X-ray diffraction confirms that in the solid state, compound 2 crystallizes in the orthorhombic space group P2(1)2(1)2(1) (a=10.1243(8), b=21.526(2), c=24.992(2) Å, Z=4, 293 K) and uniquely presents two distinct trimers bonded through N–H⋯N hydrogen bonds involving both 1H and 2H tautomers—a structural feature absent in the 3,6,6-trimethyl analog (compound 4), which exists exclusively as the 2H tautomer [2].
| Evidence Dimension | Relative energy difference between 1H and 2H tautomeric forms (AM1 level) |
|---|---|
| Target Compound Data | ΔE (1H-2H) = 2.43 kJ/mol |
| Comparator Or Baseline | 1,5,6,7-tetrahydro-4H-indazol-4-one (unsubstituted): ΔE = 3.01 kJ/mol; 3-methyl derivative: ΔE = 8.63 kJ/mol |
| Quantified Difference | Target ΔE is 19% lower than unsubstituted analog; 3.6-fold smaller than 3-methyl analog |
| Conditions | Semiempirical AM1 calculations; validated by HF/6-31G*, HF/6-31G**, and B3LYP/6-31G** density functional calculations |
Why This Matters
The reduced 1H-2H energy gap in the 6,6-dimethyl derivative translates to distinct regioselectivity in N-alkylation/acylation reactions and unique solid-state packing, directly impacting synthetic yield, purity, and downstream derivatization outcomes in medicinal chemistry campaigns.
- [1] Claramunt RM, López C, Pérez-Medina C, Santa María MD, Elguero J. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules. 2006;11(6):415-420. doi:10.3390/11050415. Table 1. View Source
- [2] Claramunt RM, López C, Pérez-Medina C, Pinilla E, Torres MR, Elguero J. Synthesis and structural study of tetrahydroindazolones. Tetrahedron. 2006;62(50):11704-11713. doi:10.1016/j.tet.2006.09.043 View Source
